molecular formula C7H2Cl2F4 B1455819 2,4-Dichloro-3-fluorobenzotrifluoride CAS No. 109292-70-8

2,4-Dichloro-3-fluorobenzotrifluoride

Cat. No.: B1455819
CAS No.: 109292-70-8
M. Wt: 232.99 g/mol
InChI Key: VBEOVOXDYKDHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

2,4-Dichloro-3-fluorobenzotrifluoride is a combustible liquid . It may cause severe skin burns and eye damage . Contact with the substance may cause severe injury or death . It is recommended to avoid skin contact, inhalation, and ingestion .

Preparation Methods

The synthesis of 2,4-Dichloro-3-fluorobenzotrifluoride typically involves the chlorination and fluorination of benzotrifluoride derivatives. One common method starts with 2,4-dichlorobenzotrifluoride as a raw material. The process involves primary nitration, followed by separation and purification steps . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

2,4-Dichloro-3-fluorobenzotrifluoride undergoes various chemical reactions, including:

Scientific Research Applications

2,4-Dichloro-3-fluorobenzotrifluoride is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 2,4-Dichloro-3-fluorobenzotrifluoride exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in biochemical pathways. These interactions are influenced by the compound’s ability to form stable complexes with target molecules, affecting their function and activity .

Comparison with Similar Compounds

2,4-Dichloro-3-fluorobenzotrifluoride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

IUPAC Name

1,3-dichloro-2-fluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F4/c8-4-2-1-3(7(11,12)13)5(9)6(4)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEOVOXDYKDHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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